molecular formula C10H11NO4S B3031842 Methyl 3-(4-nitrophenyl)sulfanylpropanoate CAS No. 7597-47-9

Methyl 3-(4-nitrophenyl)sulfanylpropanoate

Cat. No. B3031842
CAS RN: 7597-47-9
M. Wt: 241.27 g/mol
InChI Key: SNRGBLHQKWCUHS-UHFFFAOYSA-N
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Description

Methyl 3-(4-nitrophenyl)sulfanylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiol ester family and has been studied extensively for its unique properties and potential use in different areas such as medicine, agriculture, and industry.

Scientific Research Applications

Biodegradation and Environmental Applications

One area of application for Methyl 3-(4-nitrophenyl)sulfanylpropanoate and related compounds is in environmental bioremediation. Research on related compounds, such as 3-methyl-4-nitrophenol, a breakdown product of certain organophosphate insecticides, has shown that certain microbial strains like Ralstonia sp. SJ98 can utilize these compounds as a sole carbon and energy source. This capability highlights the potential for using specific microorganisms in the biodegradation and environmental cleanup of pesticide residues, contributing to the reduction of toxic compounds in contaminated sites (Bhushan et al., 2000).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, thiophenyl-substituted compounds have been used to synthesize transparent polyimides with high refractive indices and low birefringence. These materials exhibit good thermomechanical stabilities, making them suitable for advanced optical applications. Such research indicates the potential of Methyl 3-(4-nitrophenyl)sulfanylpropanoate and similar compounds in the development of new materials with desirable optical and mechanical properties (Tapaswi et al., 2015).

Chemical Sensing and Molecular Recognition

Another interesting application is in the field of chemical sensing, where compounds bearing nitrophenyl groups have been utilized in the design of colorimetric sensors. For instance, a study demonstrated the use of a compound similar to Methyl 3-(4-nitrophenyl)sulfanylpropanoate for the detection of oxyanions such as H2PO4– and AcO–. The sensor showed significant color changes upon interaction with these anions, indicating its potential in environmental monitoring and analytical chemistry applications (Suryanti et al., 2020).

properties

IUPAC Name

methyl 3-(4-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)6-7-16-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRGBLHQKWCUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288604
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7597-47-9
Record name NSC56881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-[(4-nitrophenyl)sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00288604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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